What are the basic properties of Fmoc-L-Styrylalanine?
What are the basic properties of Fmoc-L-Styrylalanine?
An In-depth Technical Guide to the Properties and Applications of Fmoc-L-Styrylalanine
Introduction
Fmoc-L-Styrylalanine, chemically known as (2S,4E)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpent-4-enoic acid, is a non-canonical amino acid derivative that serves as a valuable building block in the field of peptide chemistry. Its structure uniquely combines the standard alpha-amino acid framework with two key functional moieties: the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group and a styryl side chain. The Fmoc group is fundamental to modern solid-phase peptide synthesis (SPPS), offering a base-labile protection strategy that is orthogonal to acid-labile side-chain protecting groups.[1][2] The styryl side chain, a conjugated π-system, imparts distinct hydrophobic and aromatic characteristics to the molecule, influencing peptide secondary structure and offering intrinsic fluorescent properties for use as a molecular probe.
This guide provides a comprehensive overview of the core properties of Fmoc-L-Styrylalanine, its chemical reactivity, detailed protocols for its application in SPPS, and an analysis of its spectroscopic characteristics, designed for researchers and professionals in drug development and chemical biology.
Core Physicochemical Properties
Fmoc-L-Styrylalanine is typically supplied as a stable, lyophilized powder for research and manufacturing purposes.[3][4] Its key identifiers and physical characteristics are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | (2S,4E)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpent-4-enoic acid | [1] |
| Alternate Names | (S)-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid, N-α-Fmoc-L-Styrylalanine | [5] |
| Molecular Formula | C₂₆H₂₃NO₄ | [5] |
| Molecular Weight | 413.47 g/mol | [5] |
| CAS Numbers | 159610-82-9 and 215190-24-2. Both are used interchangeably in supplier catalogs. | [5][6][7] |
| Appearance | White to off-white lyophilized powder. | [3][4] |
| Purity | Typically ≥95%. | [4] |
| Solubility | Soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP). Sparingly soluble in water. | |
| Storage Conditions | For long-term stability, store at -20°C to -80°C. Short-term storage at 4°C is acceptable for up to one week. Avoid repeated freeze-thaw cycles. | [3] |
Chemical Principles and Reactivity
The Role and Lability of the Fmoc Protecting Group
The N-α-Fmoc group is the cornerstone of this reagent's utility in iterative peptide synthesis.[8] It provides robust protection of the amino group against undesired reactions during the peptide bond formation step.
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Orthogonality: The Fmoc group is stable under the acidic conditions used to cleave many common side-chain protecting groups (e.g., Boc, tBu) and the final peptide from very acid-sensitive resins.[9] Its lability is conferred by exposure to a secondary amine base, most commonly piperidine.[2] This orthogonal protection scheme is a pillar of modern SPPS.
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Mechanism of Deprotection: The removal of the Fmoc group proceeds via a base-induced β-elimination (E1cB-like) mechanism. A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring. This generates a carbanion, which is stabilized by the aromatic system. The unstable intermediate rapidly eliminates dibenzofulvene (DBF) and carbon dioxide, liberating the free primary amine of the amino acid. The liberated DBF is a reactive electrophile and is immediately scavenged by the excess piperidine in the reaction mixture to form a stable adduct, preventing side reactions with the newly deprotected N-terminus.
Caption: Mechanism of Fmoc deprotection by piperidine.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Styrylalanine is incorporated into a growing peptide chain using a standard SPPS cycle. The process involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next activated Fmoc-amino acid until the desired sequence is assembled on an insoluble resin support.
Detailed Experimental Protocol: Single Coupling Cycle
This protocol outlines the manual steps for coupling Fmoc-L-Styrylalanine onto a resin-bound peptide with a free N-terminal amine.
Prerequisites:
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Solid-phase synthesis vessel containing peptide-resin with a free amine terminus.
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Solutions:
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Fmoc Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF.
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Wash Solvent: High-purity DMF.
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Activation Solution: 0.5 M solution of a coupling agent (e.g., HCTU) in DMF.
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Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
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-
Reagents:
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Fmoc-L-Styrylalanine (3-5 equivalents relative to resin loading).
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Coupling agent (e.g., HCTU, 3-5 equivalents).
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Base (6-10 equivalents).
-
Methodology:
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Resin Swelling (Initial Step):
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Action: Suspend the peptide-resin in DMF for 30-60 minutes prior to the first cycle.
-
Causality: This step is critical to solvate the polymer matrix, increasing the accessibility of reactive sites for reagents and improving reaction kinetics.
-
-
Fmoc Group Deprotection:
-
Action: Drain the wash solvent from the resin. Add the 20% piperidine/DMF solution and agitate for 3 minutes. Drain and repeat with a second 7-minute treatment.
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Causality: The first short treatment removes the bulk of the Fmoc groups. The second, longer treatment ensures the deprotection goes to completion. The dibenzofulvene-piperidine adduct formed has a strong UV absorbance around 301 nm, which can be used to quantify the reaction progress.[2][10]
-
-
Resin Washing (Post-Deprotection):
-
Action: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times).
-
Causality: Complete removal of piperidine is essential. Residual base will neutralize the incoming activated amino acid, preventing an efficient coupling reaction.
-
-
Amino Acid Activation:
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Action: In a separate vial, dissolve Fmoc-L-Styrylalanine and the coupling agent (e.g., HCTU) in DMF. Just prior to adding to the resin, add the base (DIPEA).
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Causality: The coupling agent converts the carboxylic acid of Fmoc-L-Styrylalanine into a highly reactive ester intermediate. This activation should be performed in situ (immediately before use) as the activated species can be unstable.
-
-
Coupling Reaction:
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Action: Add the activated Fmoc-L-Styrylalanine solution to the washed, deprotected peptide-resin. Agitate at room temperature for 1-2 hours.
-
Causality: The activated carboxyl group reacts with the free N-terminal amine on the resin to form a stable amide (peptide) bond.
-
-
Resin Washing (Post-Coupling):
-
Action: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Causality: This prepares the peptide-resin for the next cycle of deprotection or for final cleavage from the support.
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Caption: Standard cycle for Solid-Phase Peptide Synthesis.
Spectroscopic and Photophysical Properties
A key feature of Fmoc-L-Styrylalanine for advanced applications is its potential as a fluorescent probe. The molecule contains two distinct chromophores: the fluorenyl group of the Fmoc moiety and the styryl group of the side chain.
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Expected Spectral Characteristics:
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Fmoc Group Contribution: The Fmoc group is known to be fluorescent. Studies of Fmoc-amino derivatives and Fmoc-dipeptides show excitation in the UV region (~265 nm) with a resulting emission maximum in the near-UV/blue region, typically between 310 nm and 330 nm.[8]
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Styryl Side Chain Contribution: The styryl side chain contains a conjugated π-electron system (phenyl ring double-bonded to an alkene) which is expected to absorb light at longer wavelengths than the Fmoc group, likely in the UV-A region (330-390 nm). The emission is predicted to be significantly red-shifted into the visible spectrum (400-800 nm). The exact wavelengths are highly sensitive to the solvent environment and electronic substitutions on the phenyl ring.[3]
-
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Field-Proven Insights: In practice, the overall fluorescence of a peptide incorporating L-Styrylalanine will be a composite of its constituent fluorophores. It is plausible that energy transfer, such as Förster Resonance Energy Transfer (FRET), could occur from the excited Fmoc group (donor) to the styryl side chain (acceptor), potentially leading to an enhanced emission at the styryl group's characteristic longer wavelength. Researchers should empirically determine the optimal excitation and emission wavelengths for their specific peptide sequence and buffer conditions.
Conclusion
Fmoc-L-Styrylalanine is a highly versatile and powerful reagent for peptide chemists. Its fundamental utility lies in the robust and well-characterized Fmoc-SPPS methodology, allowing for its straightforward incorporation into synthetic peptides. Beyond its role as a structural building block, its intrinsic chromophores provide a foundation for the development of fluorescently labeled peptides for use in binding assays, structural biology, and cellular imaging, making it a valuable tool for advancing drug discovery and biochemical research.
References
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Amadis Chemical Company Limited. (n.d.). Product Listing. ChemBuyersGuide.com. Retrieved January 18, 2026, from [Link]
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ChinaChemNet. (n.d.). Fmoc-L-Styrylalanine Products Catalog. Retrieved January 18, 2026, from [Link]
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PubChemLite. (n.d.). Fmoc-l-styrylalanine (C26H23NO4). Retrieved January 18, 2026, from [Link]
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Reches, M., & Gazit, E. (2006). Effect of Glycine Substitution on Fmoc-Diphenylalanine Self-Assembly and Gelation Properties. ResearchGate. Retrieved January 18, 2026, from [Link]
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Wiśniewski, Ł., et al. (2010). Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations. PubMed. Retrieved January 18, 2026, from [Link]
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Lauer, M., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. ResearchGate. Retrieved January 18, 2026, from [Link]
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Lauer, M., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. PMC - NIH. Retrieved January 18, 2026, from [Link]
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Lauer, M., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. PubMed. Retrieved January 18, 2026, from [Link]
-
Reches, M., & Gazit, E. (2006). Normalized fluorescence emission spectra of (A) Fmoc-FF, (B) Fmoc-FG, (C) Fmoc-GG, and (D) Fmoc-GF samples. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Echo BioSystems. (n.d.). Fmoc-L-Styrylalanine. Retrieved January 18, 2026, from [Link]
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